molecular formula C6H4ClNO3 B14746279 4-Chloro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid CAS No. 1074-93-7

4-Chloro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid

Cat. No.: B14746279
CAS No.: 1074-93-7
M. Wt: 173.55 g/mol
InChI Key: MKPSHFOVHWEBJY-UHFFFAOYSA-N
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Description

4-Chloro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid typically involves the chlorination of pyridine derivatives followed by oxidation and carboxylation reactions. One common method involves the chlorination of pyridine-3-carboxylic acid using thionyl chloride or phosphorus pentachloride, followed by oxidation with hydrogen peroxide or a similar oxidizing agent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-Chloro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved often include inhibition of key metabolic processes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-oxo-1lambda~5~-pyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxylic acid group.

    4-Chloro-1-oxo-1lambda~5~-pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

Uniqueness

4-Chloro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

1074-93-7

Molecular Formula

C6H4ClNO3

Molecular Weight

173.55 g/mol

IUPAC Name

4-chloro-1-oxidopyridin-1-ium-3-carboxylic acid

InChI

InChI=1S/C6H4ClNO3/c7-5-1-2-8(11)3-4(5)6(9)10/h1-3H,(H,9,10)

InChI Key

MKPSHFOVHWEBJY-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC(=C1Cl)C(=O)O)[O-]

Origin of Product

United States

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